Product packaging for Iodomethane;ytterbium(Cat. No.:CAS No. 88068-44-4)

Iodomethane;ytterbium

Cat. No.: B15434136
CAS No.: 88068-44-4
M. Wt: 313.98 g/mol
InChI Key: FTKNXVLEEWHWNA-UHFFFAOYSA-N
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Description

Significance of Lanthanides in Contemporary Organic and Organometallic Chemistry

Lanthanides, often referred to as rare earth elements, have become increasingly vital in modern organic and organometallic chemistry. rsc.orgdeutscher-apotheker-verlag.de Their unique electronic structures, characterized by the progressive filling of the 4f orbitals, lead to distinctive chemical properties. researchgate.net Unlike d-block transition metals, the 4f orbitals of lanthanides are well-shielded and participate minimally in bonding, resulting in primarily ionic interactions with ligands. researchgate.net This characteristic, along with a gradual decrease in ionic radii across the series (the "lanthanide contraction"), allows for fine-tuning of steric and electronic properties of catalysts. researchgate.net

Lanthanide compounds, particularly in the +3 oxidation state, are valued as hard Lewis acids, a property leveraged in a multitude of catalytic C-C bond-forming reactions. researchgate.netalfachemic.com Their utility has expanded rapidly, with applications in catalysis for small molecule synthesis, asymmetric synthesis, and polymerization. magersandquinn.com Low-valent lanthanide reagents, especially those of samarium and ytterbium, have also carved a niche in mediating unique transformations. rsc.org

Role of Iodomethane (B122720) as a Methylating Agent and Reactant in Advanced Synthesis

Iodomethane (CH₃I), also known as methyl iodide, is a cornerstone reagent in organic synthesis, primarily serving as a source of methyl groups. georganics.skwikipedia.org It is an exceptional substrate for SN2 substitution reactions due to the carbon atom being sterically accessible and the iodide ion being an excellent leaving group. wikipedia.orgchemicalbook.combionity.com This reactivity allows for the efficient methylation of a wide array of nucleophiles, including those based on carbon, oxygen, sulfur, and nitrogen. georganics.skwikipedia.org

In advanced synthesis, iodomethane is used to methylate carbanions derived from ketones, esters, and nitriles, as well as for the O-methylation of carboxylic acids and phenols. chemicalbook.comsci-hub.se Its "soft" nature directs methylation to the "softer" atom in ambident nucleophiles, a predictable selectivity that is valuable in complex molecule synthesis. chemicalbook.combionity.com Furthermore, iodomethane is a key precursor for preparing other essential reagents, such as methylmagnesium iodide (a Grignard reagent), and plays an in-situ role in industrial processes like the Monsanto and Cativa methods for acetic acid production. georganics.skchemicalbook.com

Overview of Ytterbium Oxidation States and Their Reactivity Profiles (Yb(0), Yb(II), Yb(III)) in Synthetic Transformations

Ytterbium is notable among the lanthanides for its ability to readily access three distinct oxidation states: Yb(0), Yb(II), and Yb(III). alfachemic.comwikipedia.org This versatility is central to its diverse reactivity.

Ytterbium(0): Metallic ytterbium (Yb(0)) is an electropositive element and a strong reducing agent. rsc.org It can be used in dissolving metal-type reductions. Its primary role in this context is as a starting material for the generation of low-valent ytterbium species. For example, Yb(0) metal reacts directly with organic halides to form organoytterbium reagents. thieme-connect.com

Ytterbium(II): The Yb(II) state is unusual for lanthanides but is stabilized by its filled 4f¹⁴ electron configuration. wikipedia.org Ytterbium(II) iodide (YbI₂), analogous to the well-known samarium(II) iodide (SmI₂), is a powerful single-electron transfer (SET) agent. wikipedia.orgwikipedia.org It can be generated from Yb metal and 1,2-diiodoethane (B146647). wikipedia.org Yb(II) compounds are strong reductants and are used in coupling reactions and for the reduction of various functional groups. rsc.orgwikipedia.org The Yb(II) ion is, however, unstable in aqueous solutions, where it readily oxidizes to the +3 state. wikipedia.org

Ytterbium(III): The +3 oxidation state is the most common and stable for ytterbium, as it is for most lanthanides. wikipedia.orgwikipedia.org Ytterbium(III) compounds, such as ytterbium(III) chloride (YbCl₃) and ytterbium(III) triflate (Yb(OTf)₃), function as highly effective Lewis acids. alfachemic.comwikipedia.org Their water tolerance, a result of high hydration energies, distinguishes them from many traditional Lewis acids, allowing for their use in aqueous or protic media. researchgate.net They catalyze a wide range of reactions, including Aldol (B89426), Diels-Alder, Mannich, and Friedel-Crafts reactions. alfachemic.comwikipedia.org

Recent research has even explored ytterbium complexes in formal +1 and zero oxidation states, supported by redox-active ligands, opening avenues for multi-electron transfer reactions. acs.org

Table 1: Key Properties of Ytterbium Oxidation States

Oxidation StateElectron ConfigurationKey CharacteristicsCommon Applications in Synthesis
Yb(0) [Xe] 4f¹⁴ 6s²Metallic, strong reducing agentPreparation of Yb(II) and organoytterbium reagents
Yb(II) [Xe] 4f¹⁴Strong one-electron reductant, analogous to Sm(II)Reductive coupling reactions, single-electron transfer (SET) processes
Yb(III) [Xe] 4f¹³Stable, hard Lewis acid, often water-tolerantCatalysis of C-C bond formation (Aldol, Diels-Alder), nitration, etc.

Interplay of Iodomethane and Ytterbium: A Focus on Reactive Intermediates and Catalytic Cycles

The reaction between ytterbium metal (Yb(0)) and iodomethane (CH₃I) is a foundational method for generating organoytterbium reagents. This reaction leads to the formation of methyl-ytterbium species, which can be thought of as Grignard-like reagents. The primary product is methyl-ytterbium(II) iodide (CH₃YbI), a reactive intermediate that possesses a nucleophilic methyl group.

Reactive Intermediates: A reactive intermediate is a short-lived, high-energy molecule that is quickly converted into a more stable species during a chemical reaction. libretexts.org In the context of ytterbium and iodomethane, the key intermediate is the organoytterbium species formed. These compounds feature a highly polarized carbon-ytterbium bond, which imparts significant carbanionic character to the methyl group. youtube.comyoutube.com This makes the methyl group a potent nucleophile and a strong base. youtube.com

The formation of these intermediates is crucial for subsequent synthetic steps. For instance, the CH₃YbI reagent can react with electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds, resulting in alcohols after an aqueous workup, similar to the classical Grignard reaction. youtube.com

Catalytic Cycles: While the direct reaction of Yb(0) with CH₃I is often stoichiometric, ytterbium compounds can participate in catalytic cycles where iodomethane acts as a reactant or a source of methyl groups. For example, a Yb(II) species could be used to initiate a radical reaction, with iodomethane acting as a trap or a component in a subsequent step. More commonly, Yb(III) Lewis acids can catalyze reactions where iodomethane is an electrophile.

A hypothetical catalytic cycle might involve:

Coordination of a substrate to the Yb(III) Lewis acid center, activating it towards nucleophilic attack.

Reaction with a nucleophile to form a new bond.

Methylation of an intermediate by iodomethane.

Release of the product and regeneration of the Yb(III) catalyst.

The ability of ytterbium to cycle between its +2 and +3 oxidation states is also a key feature in some catalytic processes, where it can act as both a SET agent and a Lewis acid within the same reaction sequence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2IYb- B15434136 Iodomethane;ytterbium CAS No. 88068-44-4

Properties

CAS No.

88068-44-4

Molecular Formula

CH2IYb-

Molecular Weight

313.98 g/mol

IUPAC Name

iodomethane;ytterbium

InChI

InChI=1S/CH2I.Yb/c1-2;/h1H2;/q-1;

InChI Key

FTKNXVLEEWHWNA-UHFFFAOYSA-N

Canonical SMILES

[CH2-]I.[Yb]

Origin of Product

United States

Synthesis and Characterization of Organoytterbium Species Relevant to Iodomethane Chemistry

Methodologies for the Generation of Organoytterbium Compounds from Alkyl Halides, including Iodomethane (B122720)

The formation of organoytterbium species from alkyl halides like iodomethane can be achieved through several synthetic routes, primarily involving direct reactions with the elemental metal or through transmetalation processes.

Direct Insertion Reactions of Elemental Ytterbium with Iodomethane

The direct reaction of elemental ytterbium with iodomethane represents a fundamental approach to creating a carbon-ytterbium bond. This process, often referred to as oxidative addition, involves the insertion of the metal into the carbon-iodine bond of iodomethane. inorgchemres.orgwikipedia.org This reaction typically proceeds via an SN2-type mechanism, where the metal center nucleophilically attacks the methyl group, leading to the displacement of the iodide ion. researchgate.net The resulting product is methyl ytterbium iodide (CH₃YbI).

The reaction is influenced by various factors, including the solvent and the presence of activating agents. For instance, the use of tetrahydrofuran (B95107) (THF) as a solvent is common as it can coordinate to the ytterbium center, stabilizing the resulting organometallic species.

Redox Transmetalation Strategies for Organoytterbium Complex Synthesis

Redox transmetalation provides an alternative and often more versatile route to organoytterbium complexes. wikipedia.org This method involves the reaction of a ytterbium salt, typically a halide, with a more electropositive organometallic reagent. A common strategy is the reaction of ytterbium(II) iodide (YbI₂) with an organolithium or Grignard reagent. wikipedia.org

For example, the reaction of YbI₂ with methyllithium (B1224462) (CH₃Li) would result in the formation of dimethyl ytterbium ((CH₃)₂Yb) and lithium iodide (LiI). This type of reaction is driven by the difference in electronegativity between the metals, favoring the transfer of the organic group to the more electropositive ytterbium. wikipedia.org Another approach involves the use of organomercury compounds, such as diphenylmercury (B1670734) (HgPh₂), which can transmetalate with lanthanide metals like ytterbium. wikipedia.org Organotin compounds have also been explored as reagents for the synthesis of lanthanoid complexes through redox transmetalation. monash.edu

Preparation of Divalent and Trivalent Ytterbium Iodide Precursors

The synthesis of the requisite ytterbium iodide precursors, namely ytterbium(II) iodide (YbI₂) and ytterbium(III) iodide (YbI₃), is a critical first step for the subsequent generation of organoytterbium species. wikipedia.orgwikipedia.org

Ytterbium(III) Iodide (YbI₃): Ytterbium(III) iodide can be prepared through several methods:

Direct reaction: Metallic ytterbium reacts with iodine at elevated temperatures (around 500°C) and pressures. wikipedia.org

Reaction with hydroiodic acid: Ytterbium(III) oxide, hydroxide, or carbonate can be reacted with hydroiodic acid (HI) to yield aqueous ytterbium(III) iodide. wikipedia.org The anhydrous form can then be obtained by heating the hydrated salt with ammonium (B1175870) iodide. wikipedia.org

Ytterbium(II) Iodide (YbI₂): Ytterbium(II) iodide is a key precursor for many organoytterbium syntheses. It can be prepared by:

Thermal decomposition of YbI₃: Heating ytterbium(III) iodide leads to its decomposition into ytterbium(II) iodide and iodine. wikipedia.orgwikipedia.org

Reaction with 1,2-diiodoethane (B146647): Metallic ytterbium reacts with 1,2-diiodoethane in tetrahydrofuran (THF) to produce YbI₂. wikipedia.org This reaction is advantageous as it proceeds at room temperature, although it requires an inert atmosphere to prevent the rapid oxidation of Yb(II) to Yb(III). wikipedia.org

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Ytterbium(II) IodideYbI₂426.854Yellow solid~999 (decomposes) wikipedia.orgsigmaaldrich.com
Ytterbium(III) IodideYbI₃553.76Yellow crystals999 wikipedia.org
IodomethaneCH₃I141.94Colorless liquid-66.5
MethyllithiumCH₃Li21.98Colorless or white solid165 (decomposes)

Structural Elucidation and Advanced Spectroscopic Characterization of Iodomethane-Derived Organoytterbium Complexes

Determining the precise structure of organoytterbium complexes, both in the solid state and in solution, is crucial for understanding their reactivity. A combination of X-ray crystallography and various spectroscopic techniques is employed for this purpose.

Spectroscopic Techniques for Elucidating Solution-Phase Structures (e.g., NMR, EPR, UV-Vis)

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods are essential for characterizing the behavior of these complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for probing the structure and dynamics of diamagnetic organoytterbium compounds in solution. libretexts.orgyoutube.comnih.gov ¹H, ¹³C, and other relevant nuclei NMR spectra can provide information about the connectivity of atoms and the symmetry of the molecule. unl.edu For paramagnetic ytterbium(III) complexes, the interpretation of NMR spectra can be more complex due to signal broadening and large chemical shifts, but it can still yield valuable structural insights. rsc.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is specifically used to study paramagnetic species, making it highly suitable for characterizing ytterbium(III) (4f¹³) complexes. nih.govaps.orgnih.gov EPR spectra can provide detailed information about the electronic structure of the Yb(III) ion, including its g-tensor values, which are sensitive to the coordination environment. nih.gov This technique can also be used to study interactions between the ytterbium center and neighboring magnetic nuclei. nih.govnih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. longdom.orgyoutube.comresearchgate.net For organoytterbium complexes, UV-Vis spectra can reveal charge-transfer bands between the metal and the ligands, as well as f-f transitions within the ytterbium ion. aps.orgdtu.dk Changes in the UV-Vis spectrum upon reaction can be used to monitor the formation of new species and to study the kinetics of reactions involving these complexes. The position and intensity of absorption bands are influenced by factors such as conjugation and the coordination environment of the metal. masterorganicchemistry.comyoutube.com

Spectroscopic TechniqueInformation Obtained
NMR Spectroscopy Connectivity of atoms, molecular symmetry, dynamic processes in solution. libretexts.orgnih.gov
EPR Spectroscopy Electronic structure of paramagnetic Yb(III) centers, g-tensor values, metal-ligand interactions. nih.govaps.org
UV-Vis Spectroscopy Electronic transitions, charge-transfer bands, f-f transitions, reaction monitoring. longdom.orgresearchgate.net

Magnetic Susceptibility Measurements for Oxidation State Determination in Organoytterbium Systems

The determination of the oxidation state of the ytterbium ion is fundamental to understanding the reactivity of organoytterbium complexes, particularly in transformations involving reagents like iodomethane which can act as an oxidant. Magnetic susceptibility measurements provide a powerful, non-destructive method for this purpose. This technique exploits the differences in the electronic configurations of the two most common oxidation states of ytterbium: Yb(II) and Yb(III).

Ytterbium in the +2 oxidation state possesses a [Xe]4f¹⁴ electron configuration. With a completely filled f-orbital, all electrons are paired, resulting in no net electron spin. Consequently, Yb(II) complexes are diamagnetic, meaning they are weakly repelled by an external magnetic field. libretexts.org In contrast, the Yb(III) ion has a [Xe]4f¹³ configuration, leaving one unpaired electron. This single unpaired electron imparts a magnetic moment to the ion, making Yb(III) complexes paramagnetic; they are attracted to an external magnetic field. libretexts.org

The strength of this paramagnetic attraction can be quantified to determine the effective magnetic moment (μeff) of the complex. The spin-only magnetic moment can be calculated using the following equation:

μso = g * √[S(S+1)]

where:

g is the gyromagnetic ratio (approximately 2.0). libretexts.org

S is the total spin quantum number. For a Yb(III) ion with one unpaired electron, S = 1/2.

For a Yb(III) complex, the theoretical spin-only magnetic moment is approximately 1.73 Bohr magnetons (BM). Experimental values for paramagnetic lanthanide complexes can deviate from this due to spin-orbit coupling, but they remain distinctly different from the near-zero values of diamagnetic compounds. libretexts.org

In the context of iodomethane chemistry, a reaction between a Yb(II) complex and iodomethane (CH₃I) would likely involve the oxidation of the metal center:

Yb(II)Lₙ + CH₃I → [Yb(III)Lₙ(CH₃)]⁺I⁻ or Yb(III)LₙI + •CH₃

By measuring the magnetic susceptibility of the organoytterbium starting material and the resulting product, one can unequivocally track this change in oxidation state. A transition from a diamagnetic (μeff ≈ 0 BM) Yb(II) species to a paramagnetic (μeff > 0 BM) Yb(III) product provides clear evidence of the oxidative addition or single-electron transfer reaction. libretexts.org This method is analogous to its use in other transition metal and lanthanide systems where changes in magnetic properties confirm redox events. aps.orgnih.gov

Table 1: Hypothetical Magnetic Susceptibility Data for an Organoytterbium-Iodomethane Reaction

CompoundYtterbium Oxidation StateUnpaired f-electrons (n)Theoretical Spin-Only Moment (μso) (BM)Observed Magnetic Behavior
Yb(II) Complex (Starting Material)+200Diamagnetic
Yb(III) Complex (Product after CH₃I)+31~1.73Paramagnetic

This table illustrates the expected change in magnetic properties upon the oxidation of a Yb(II) complex by iodomethane. The actual observed magnetic moment for the Yb(III) product can vary.

Ligand Design and Its Influence on Organoytterbium Reactivity and Stability in the Context of Iodomethane Transformations

The reactivity of an organoytterbium complex towards a substrate like iodomethane is not solely a function of the metal's identity but is profoundly influenced by the surrounding ligands. The design of these ancillary ligands, which remain coordinated to the metal center during a transformation, is a critical tool for tuning the stability and reactivity of the complex. The primary factors manipulated through ligand design are steric hindrance and electronic effects.

Steric and Electronic Effects of Ancillary Ligands on Ytterbium Coordination

Steric Effects: The size and spatial arrangement of a ligand dictate the steric environment around the ytterbium center. escholarship.org Bulky ligands can create a crowded coordination sphere, which serves several purposes. Firstly, it can kinetically stabilize otherwise reactive, low-coordinate organoytterbium species by preventing unwanted intermolecular reactions or decomposition pathways. Secondly, the steric profile can control the approach of substrates. In the context of a reaction with a small molecule like iodomethane, bulky ligands might modulate the trajectory of its approach to the metal center, potentially influencing the regioselectivity or even the feasibility of the reaction. researchgate.netrsc.org For instance, replacing a simple cyclopentadienyl (B1206354) ligand with a bulkier pentamethylcyclopentadienyl ligand can significantly alter a complex's properties and reactivity. wikipedia.org

Electronic Effects: The electronic nature of the ligands, specifically their ability to donate or withdraw electron density from the metal center, plays a crucial role in modulating the metal's reactivity. nih.govnih.gov

Electron-donating ligands increase the electron density at the ytterbium center. In a Yb(II) complex, this enhanced electron density makes the metal a stronger reducing agent, thereby increasing its propensity to react with an electrophile and oxidant like iodomethane.

Electron-withdrawing ligands decrease the electron density at the ytterbium center. This makes the Yb(II) state more stable and less likely to be oxidized, thus potentially decreasing its reactivity towards iodomethane.

These steric and electronic effects are often intertwined. nih.gov A ligand's design must balance the need for kinetic stability (steric bulk) with the desired electronic properties (reactivity). This interplay is essential for designing organoytterbium complexes that are stable enough to be isolated but reactive enough to engage in specific transformations with substrates such as iodomethane. escholarship.org

Mechanistic Investigations of Ytterbium Mediated and Catalyzed Reactions Involving Iodomethane

Radical Processes in Ytterbium-Iodomethane Chemistry

The involvement of radical species is a key consideration in the reactions between ytterbium and iodomethane (B122720), particularly if the mechanism proceeds via a single-electron transfer pathway.

The generation of a methyl radical (CH₃•) is a defining feature of a SET mechanism involving iodomethane. youtube.com The presence of such transient radical intermediates can be confirmed experimentally through the use of radical trapping agents. csbsju.edu A widely used and effective radical scavenger is TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). csbsju.edu

In a catalytic context, once a methyl radical is generated, it must be effectively captured and utilized within the catalytic cycle to form the desired product. The oxidized ytterbium species formed after the initial electron transfer could capture the methyl radical to form an organoytterbium intermediate.

This intermediate would then participate in subsequent steps of the catalytic cycle, such as migratory insertion or reductive elimination, to form the final product and regenerate the active ytterbium catalyst. The propagation of the radical chain would involve the newly formed organoytterbium species reacting with another substrate molecule. While radical processes are known in catalytic cycles involving other transition metals, specific details for ytterbium-catalyzed reactions with iodomethane require further investigation. nih.gov

Table 2: Summary of Radical Generation and Detection in Ytterbium-Iodomethane Systems

ProcessDescriptionExperimental Evidence/Detection Method
Radical Generation Formation of a methyl radical (CH₃•) and an oxidized Yb species, typically via a Single-Electron Transfer (SET) from the Yb center to iodomethane. youtube.comInferred from reaction kinetics and product analysis.
Radical Trapping Interception of the transient methyl radical by a stable radical scavenger to form a detectable adduct. csbsju.eduAddition of TEMPO and subsequent detection of the TEMPO-CH₃ adduct via spectroscopic methods (e.g., GC-MS, NMR). csbsju.edu
Radical Inhibition Slowing or stopping of the reaction by adding a compound that interferes with radical intermediates. csbsju.eduObservation of decreased reaction rate upon addition of radical inhibitors like thiols. csbsju.edu

σ-Bond Metathesis and Nucleophilic Substitution Mechanisms in Ytterbium Catalysis

Beyond oxidative addition, other fundamental mechanistic pathways, namely σ-bond metathesis and nucleophilic substitution, are crucial in understanding the full scope of ytterbium's reactivity with substrates like iodomethane.

A prominent example of nucleophilic substitution has been demonstrated in the reactivity of ytterbium(II) alkyls. nih.gov Density functional theory (DFT) calculations support a nucleophilic substitution reaction mechanism reminiscent of an SN2 type process for the reaction of a dimeric ytterbium(II) n-alkyl derivative with benzene (B151609). nih.gov In an SN2-type mechanism involving iodomethane, the nucleophilic metal complex would attack the electrophilic carbon atom of iodomethane, leading to the displacement of the iodide leaving group in a single, concerted step. wikipedia.orglibretexts.org This type of reaction is a two-step process where the metal first interacts with the less electronegative part of the molecule (the methyl group), displacing the more electronegative part (the iodide). chemguide.co.ukyoutube.com

Alternatively, σ-bond metathesis represents another non-redox pathway available to ytterbium complexes. This reaction involves the exchange of a metal-ligand σ bond with a σ bond from another reagent in a concerted process. libretexts.orgyoutube.com This mechanism is particularly relevant for metals in a d⁰ electron configuration, which cannot undergo oxidative addition, but is also observed for f-block elements like ytterbium. libretexts.orgyoutube.com The reaction is thought to proceed through a four-membered, "kite-shaped" cyclic transition state. libretexts.orgyoutube.com In the context of an Yb-R complex reacting with iodomethane, this would involve a transition state where the Yb, R, C (of CH₃), and I atoms are interacting, leading to an exchange of the alkyl group and the iodide between the ytterbium center and the methyl fragment. This pathway is characterized by a highly ordered transition state, which is reflected in a highly negative entropy of activation. libretexts.org

Table 3: Comparison of σ-Bond Metathesis and Nucleophilic Substitution Mechanisms

Featureσ-Bond MetathesisNucleophilic Substitution (SN2-type)
Oxidation State Change No change in the metal's formal oxidation state. libretexts.orgNo change in the metal's formal oxidation state.
Mechanism Concerted exchange of sigma bonds via a cyclic transition state. libretexts.orgyoutube.comConcerted, one-step process with backside attack by the nucleophile (metal center). wikipedia.orglibretexts.org
Transition State Four-membered, "kite-shaped" cyclic transition state. libretexts.orgyoutube.comTrigonal bipyramidal-like transition state at the carbon center.
Key Characteristic Exchange of groups between the metal and the substrate.Displacement of a leaving group from the substrate by the metal nucleophile. nih.gov
Applicability Common for d⁰ metals and f-block elements. libretexts.orgyoutube.comDependent on the nucleophilicity of the metal complex and the nature of the electrophile. nih.gov

Elucidation of Catalytic Cycles and Rate-Determining Steps in Ytterbium-Catalyzed Iodomethane Transformations

A complete and experimentally validated catalytic cycle for ytterbium-catalyzed transformations specifically involving iodomethane is not well-documented in the current scientific literature. However, based on the known chemistry of ytterbium and general principles of organometallic catalysis, a plausible, albeit hypothetical, cycle can be proposed. Such a cycle would likely commence with an active ytterbium species, which could then react with iodomethane and a substrate to yield a methylated product and regenerate the catalyst. The specific nature of the intermediates and the sequence of steps would depend on the oxidation state of the initial ytterbium catalyst.

Role of Ytterbium Oxidation State Changes within Catalytic Cycles

The redox couple of Yb(II)/Yb(III) is central to many of ytterbium's catalytic applications. alfachemic.comrsc.org In the context of a reaction with iodomethane, a catalytic cycle would likely hinge on the change between these two oxidation states.

A hypothetical catalytic cycle initiated by a Yb(II) species could proceed as follows:

Oxidative Addition: The Yb(II) catalyst would react with iodomethane (CH₃I) in an oxidative addition step. This would involve the cleavage of the C-I bond and the formation of a methyl-ytterbium(III) iodide complex ([CH₃-Yb(III)-I]).

Substrate Coordination and Methyl Transfer: The substrate would then coordinate to the Yb(III) center. This would be followed by the transfer of the methyl group from ytterbium to the substrate, forming the methylated product.

Reductive Elimination/Regeneration: The resulting ytterbium(III) species would then need to be reduced back to the active Yb(II) state to complete the catalytic cycle. This could potentially occur through a reductive elimination process or reaction with a stoichiometric reductant present in the reaction mixture.

Conversely, if the catalysis were to be initiated by a Yb(III) species, such as Yb(OTf)₃, the mechanism would likely not involve a redox cycle of the metal center. Instead, the Yb(III) would act as a Lewis acid, activating either the iodomethane or the substrate to facilitate the methylation reaction. In such a scenario, the oxidation state of ytterbium would remain +3 throughout the catalytic process.

The following table summarizes the plausible roles of ytterbium oxidation states in catalytic cycles with iodomethane:

Ytterbium SpeciesProposed Role in Catalysis with IodomethaneKey Mechanistic Steps
Yb(II) Redox-active catalystOxidative addition of CH₃I, Methyl transfer from Yb(III), Regeneration of Yb(II)
Yb(III) Lewis acid catalystActivation of substrate or CH₃I

This table is based on hypothesized pathways due to the lack of specific literature.

Identification of Active Catalytic Species

The identification of the active catalytic species is crucial for understanding the reaction mechanism. In the context of ytterbium-catalyzed reactions with iodomethane, the active species would be the form of the ytterbium complex that directly participates in the bond-forming and bond-breaking steps of the catalytic cycle.

If the reaction proceeds via a redox cycle involving Yb(II) and Yb(III), the initially added Yb(II) precursor would generate the active species upon reaction with iodomethane. This would likely be a methyl-ytterbium(III) halide or a related organoytterbium complex. The exact structure of this active species would be influenced by the solvent and any supporting ligands present in the coordination sphere of the ytterbium ion.

For reactions catalyzed by Yb(III) compounds, the active species is generally considered to be the solvated Yb(III) cation or a complex of Yb(III) with the substrate. alfachemic.com This Lewis acidic species would activate the substrate towards methylation.

Definitive identification of these active species would require advanced spectroscopic techniques, such as in-situ NMR or X-ray absorption spectroscopy, performed under reaction conditions. The isolation and structural characterization of key intermediates would provide the most direct evidence for the nature of the active catalyst.

The table below outlines potential active ytterbium species in reactions with iodomethane, categorized by the proposed catalytic pathway:

Catalytic PathwayPotential Active Ytterbium SpeciesMethod of Generation
Redox Catalysis Methyl-ytterbium(III) iodide ([CH₃-Yb(III)-I])Oxidative addition of CH₃I to a Yb(II) precursor
Lewis Acid Catalysis Solvated Ytterbium(III) ion ([Yb(III)(solvent)ₙ]³⁺)Dissolution of a Yb(III) salt (e.g., Yb(OTf)₃)
Lewis Acid Catalysis Ytterbium(III)-substrate complexCoordination of the substrate to the Yb(III) center

This table represents plausible species based on general catalytic principles, pending specific experimental verification.

Catalytic Applications of Ytterbium in Transformations Utilizing Iodomethane or Methylation Chemistry

Ytterbium-Catalyzed Carbon-Carbon Bond Formation with Methyl Halides

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Ytterbium catalysts have emerged as valuable tools in this field, particularly in reactions involving methyl halides like iodomethane (B122720). These transformations often proceed through the formation of highly reactive organoytterbium intermediates.

Iodomethane is a widely used methylating agent in organic synthesis, capable of methylating a variety of nucleophiles. wikipedia.org The involvement of ytterbium in these reactions can occur through the in situ formation of organoytterbium reagents, such as methyl-ytterbium iodide (CH₃YbI), via a Barbier-type reaction between ytterbium metal and iodomethane. wikipedia.org This organometallic species is highly reactive and can act as a nucleophilic methyl source.

While direct catalytic methylation of carbon nucleophiles using a combination of ytterbium and iodomethane is not extensively documented, the principles of organolanthanide chemistry suggest its feasibility. The formation of alkylytterbium iodides from the reaction of ytterbium metal with alkyl iodides has been reported. rsc.org These intermediates are analogous to Grignard reagents and can, in principle, add to electrophilic carbon centers, such as those in carbonyl compounds, to form new C-C bonds. The reaction of these organoytterbium intermediates with carbonyls leads to the formation of primary, secondary, or tertiary alcohols upon workup. wikipedia.org

The reactivity of these organoytterbium species is influenced by the nature of the ligands and the reaction conditions. The use of supporting ligands can modulate the reactivity and selectivity of the ytterbium center.

Cross-coupling reactions are powerful methods for constructing carbon-carbon bonds. While palladium and nickel are the most common catalysts for well-known reactions like Kumada, Negishi, and Sonogashira couplings, the use of lanthanides, including ytterbium, is an area of growing interest. organic-chemistry.orgorganic-chemistry.orgnih.gov

Direct ytterbium-catalyzed cross-coupling reactions involving iodomethane are not as well-established as their transition-metal-catalyzed counterparts. However, the ability of ytterbium(II) iodide (YbI₂) to act as a reducing agent and to facilitate the formation of organometallic intermediates suggests its potential in such transformations. wikipedia.org For instance, the in situ generation of a methyl-ytterbium species from iodomethane could potentially participate in a cross-coupling cycle with an organic halide.

Research in this area is still developing, but the known reactivity of ytterbium compounds provides a foundation for exploring their use in novel cross-coupling methodologies.

A significant advancement in ytterbium catalysis is the hydroarylation of olefins. A dimeric ytterbium(II) alkyl complex, [BDIDippYbR]₂ (where BDI is a β-diketiminate ligand and R is an alkyl group), has been shown to catalyze the direct anti-Markovnikov hydroarylation of ethene and propene with benzene (B151609). wikipedia.orgnih.gov This reaction represents a highly atom-economical way to form alkylated arenes.

The catalytic cycle is proposed to involve the nucleophilic attack of the ytterbium-alkyl group on the arene, leading to the formation of an alkylated arene and a ytterbium hydride species. nih.gov This ytterbium hydride can then react with an olefin to regenerate the active ytterbium alkyl catalyst, thus completing the cycle. nih.gov The reaction proceeds via an unusual SN2-type mechanism at the benzene C-H bond. wikipedia.orgnih.gov

While this reported system uses an ytterbium hydride to generate the active alkyl species from an olefin, it demonstrates the capability of ytterbium alkyls to participate in C-H activation and C-C bond formation. The formation of the necessary ytterbium alkyl catalyst from a precursor like iodomethane is a plausible, though not yet demonstrated, extension of this chemistry.

Ytterbium-Catalyzed Hydroboration and Hydrophosphination Reactions

Ytterbium catalysts are also effective in promoting the addition of B-H and P-H bonds across unsaturated functionalities, providing access to valuable organoboron and organophosphorus compounds.

The hydroboration of aldehydes and ketones is a fundamental reaction for the synthesis of alcohols. Ytterbium iodide complexes have been identified as highly efficient catalysts for this transformation. A well-defined ytterbium iodide complex, L₂YbI (where L is a supporting ligand), catalyzes the hydroboration of a wide range of aldehydes and ketones with pinacolborane (HBpin) at room temperature. sigmaaldrich.comchemrxiv.orgresearchgate.net

This catalytic system exhibits several advantageous features:

High Activity: The reaction proceeds rapidly, often reaching completion in under 10 minutes with low catalyst loadings (0.1–0.5 mol%). sigmaaldrich.comchemrxiv.orgresearchgate.net

Broad Substrate Scope: A variety of aldehydes and ketones, including those with functional groups like hydroxyl and amino moieties, are well-tolerated. sigmaaldrich.comchemrxiv.org

Chemoselectivity: The catalyst displays excellent chemoselectivity for the hydroboration of aldehydes over ketones under mild conditions. sigmaaldrich.comchemrxiv.org

The reaction likely proceeds through the activation of the carbonyl group by the Lewis acidic ytterbium center, facilitating the hydride transfer from the borane (B79455) reagent.

Selected Examples of Ytterbium-Catalyzed Hydroboration of Aldehydes and Ketones
SubstrateProductCatalyst Loading (mol%)Time (min)Conversion (%)
BenzaldehydeBenzyl alcohol0.5<10>99
4-Nitrobenzaldehyde(4-Nitrophenyl)methanol0.1<10>99
Acetophenone1-Phenylethanol0.5<10>99
CyclohexanoneCyclohexanol0.5<10>99

The synthesis of phosphorus-containing heterocycles can be efficiently achieved through the intramolecular hydrophosphination of phosphinoalkenes and phosphinoalkynes. Organolanthanide complexes, including those of ytterbium, have been shown to be effective catalysts for this transformation.

These reactions typically involve the insertion of the carbon-carbon double or triple bond into the lanthanide-phosphorus bond of a catalytically active Ln-P intermediate. wikipedia.org This is followed by protonolysis of the resulting Ln-C bond by another molecule of the phosphine (B1218219) substrate, which regenerates the active catalyst and releases the cyclized product. wikipedia.org The turnover-limiting step is generally the insertion of the C-C unsaturation into the Ln-P bond. wikipedia.org

The catalytic activity and selectivity are influenced by the specific lanthanide metal and the ancillary ligands. For instance, in the hydrophosphination of phosphinoalkynes, larger metal ions and more open ligand systems tend to result in higher turnover frequencies. wikipedia.org

Ytterbium as a Lewis Acid Catalyst in Diversified Organic Transformations

Ytterbium(III) triflate, or Yb(OTf)₃, stands out as a remarkably versatile and effective Lewis acid catalyst in a multitude of organic reactions. researchgate.net Its high catalytic activity is often achieved with less than 10 mol% of the catalyst, which can typically be recovered and reused without a significant loss of activity. researchgate.net A key advantage of Yb(OTf)₃ is its stability and ability to function in both standard organic solvents and aqueous environments. researchgate.net This broad applicability has led to its use in a wide array of chemical transformations, including but not limited to, Friedel-Crafts reactions, esterifications, amidations, and various cyclization processes. researchgate.netnih.govalfachemic.com

Friedel-Crafts Reactions and Related Alkylation Processes

Friedel-Crafts reactions are fundamental processes in organic chemistry for attaching substituents to aromatic rings through electrophilic aromatic substitution. wikipedia.org These reactions, traditionally catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), are crucial for synthesizing a wide range of alkylated and acylated aromatic compounds. wikipedia.orgmt.com

Ytterbium-based catalysts, particularly Ytterbium(III) triflate (Yb(OTf)₃), have emerged as effective promoters for Friedel-Crafts type reactions. alfachemic.com They offer a milder alternative to traditional catalysts, often with high efficiency. researchgate.net The reaction involves the alkylation of an aromatic ring using various alkylating agents, such as alkyl halides. organic-chemistry.org Ytterbium catalysts facilitate this by increasing the electrophilicity of the alkylating agent, which then attacks the aromatic ring to form the alkylated product. mt.comorganic-chemistry.org

A related and vital industrial process is the hydroarylation of olefins, which adds an arene C-H bond across a double bond. nih.gov Research has shown that a dimeric ytterbium(II) hydride complex can react with alkenes like ethene and propene to form ytterbium(II) n-alkyls. nih.gov These compounds are capable of alkylating benzene at room temperature. nih.gov This process enables the direct catalytic hydroarylation of alkenes, representing an efficient method for C-C bond formation. nih.gov

Reaction TypeAromatic SubstrateAlkylating AgentYtterbium CatalystProduct ExampleReference
Friedel-Crafts Alkylation BenzeneAlkyl HalideYb(OTf)₃Alkylbenzene alfachemic.comorganic-chemistry.org
Hydroarylation BenzeneEthene/Propene[BDIDippYbH]₂Ethylbenzene/Propylbenzene nih.gov
Friedel-Crafts Acylation Substituted ThiophenesAcylating AgentYb(OTf)₃Aryl Ketones researchgate.netalfachemic.com

Esterification, Hydrolysis, and Amidation Reactions Promoted by Ytterbium Catalysts

Ytterbium(III) triflate has proven to be a highly efficient and broadly applicable catalyst for the conversion of imides into a variety of carboxylic acid derivatives. nih.govorganic-chemistry.org This method is noted for its operational simplicity and mild reaction conditions. nih.gov By using catalytic amounts of Yb(OTf)₃, a wide range of imides can be smoothly transformed into corresponding esters, carboxylic acids, and amides in good yields. organic-chemistry.orgresearchgate.net

The process demonstrates remarkable versatility:

Esterification: In the presence of various alcohols, imides are converted to esters. The reaction accommodates vinylic, aliphatic, and aromatic imides, with optimized conditions often involving acetonitrile (B52724) as a solvent. organic-chemistry.org

Hydrolysis: Using a water-acetonitrile mixture, the catalyst efficiently facilitates the hydrolysis of imides to yield carboxylic acids. organic-chemistry.org

Amidation: The reaction of imides with primary and cyclic secondary amines proceeds smoothly, showing good functional group tolerance and, importantly, complete retention of stereochemical integrity where applicable. organic-chemistry.orgresearchgate.net

This catalytic system provides a significant advantage over traditional methods that often require harsh conditions. organic-chemistry.org It has been successfully applied to the synthesis of Weinreb amides and allows for the straightforward cleavage of oxazolidinone-based chiral auxiliaries. nih.govorganic-chemistry.org

TransformationSubstrateReagentCatalystProductKey FeatureReference
Esterification ImideAlcoholYb(OTf)₃EsterBroad substrate scope organic-chemistry.org
Hydrolysis ImideWaterYb(OTf)₃Carboxylic AcidEfficient conversion organic-chemistry.org
Amidation ImideAmineYb(OTf)₃AmideRetention of stereochemistry researchgate.net
Weinreb Amide Synthesis ImideN,O-dimethylhydroxylamineYb(OTf)₃Weinreb AmideScalable and practical organic-chemistry.org

Cycloaddition and Cyclization Reactions

Ytterbium catalysts play a crucial role in facilitating various cycloaddition and cyclization reactions, which are powerful methods for constructing cyclic and heterocyclic systems. These reactions are often characterized by their high efficiency and selectivity under ytterbium catalysis.

One notable example is the ytterbium-catalyzed formal [3+3] cycloaddition of cyclic enamines with α,β-unsaturated ketones. researchgate.net This annulation reaction proceeds with a distinct 'head to tail' regioselectivity to produce bicyclic 1,4-dihydropyridines. researchgate.net The use of Yb(OTf)₃ as the catalyst was found to be highly effective for this transformation. researchgate.net

Furthermore, Ytterbium(III) triflate has been employed to catalyze [3+2] cycloaddition reactions. researchgate.net A specific instance involves the highly regioselective reaction between isothiocyanates and epichlorohydrin (B41342), which leads to the formation of substituted heterocyclic products. researchgate.net The term "click chemistry," which originally referred to the copper(I)-catalyzed azide-alkyne cycloaddition, has expanded to include other efficient and high-yield reactions, including metal-free cycloadditions that share similar practical advantages. nih.gov Ytterbium-catalyzed processes contribute to this expanding toolkit for molecular construction.

Reaction TypeReactant 1Reactant 2CatalystProduct TypeReference
[3+3] Cycloaddition Cyclic Enamineα,β-Unsaturated KetoneYb(OTf)₃Bicyclic 1,4-Dihydropyridine researchgate.net
[3+2] Cycloaddition IsothiocyanateEpichlorohydrinYb(OTf)₃Substituted Thiazolidine researchgate.net

Chemoselectivity and Regioselectivity in Ytterbium-Catalyzed Reactions

Chemoselectivity and regioselectivity are critical concepts in chemical synthesis, referring to the preferential reaction of one functional group over another and the preference for bond formation at a specific position, respectively. wikipedia.org Ytterbium catalysts have demonstrated a remarkable ability to control the outcomes of various reactions, ensuring high levels of selectivity.

In the context of cycloaddition reactions, ytterbium catalysis often leads to highly predictable and selective products. The Ytterbium(III) triflate-catalyzed [3+2] cycloaddition of isothiocyanates and epichlorohydrin is described as "highly regioselective." researchgate.net Similarly, the formal [3+3] annulation reaction to form bicyclic 1,4-dihydropyridines is noted for its stereo- and regioselectivity. researchgate.net The regioselectivity in this case is driven by a conjugate addition followed by an amine-carbonyl condensation, leading to a specific constitutional isomer. researchgate.netwikipedia.org

Controlling regioselectivity is a significant challenge in the reactions of unsymmetrically substituted intermediates. nih.gov While many methods rely on the substrate itself to control the outcome, the use of external agents like catalysts and ligands offers a more versatile approach. nih.govresearchgate.net In palladium-catalyzed aryne reactions, for instance, the choice of ligand was shown to be crucial for inducing regioselectivity. nih.gov This principle, where the catalyst system dictates the reaction's positional outcome, is a key area of research. In some cases, a simple modification like methylation on a directing group has been shown to completely switch the regioselectivity of a C-H functionalization reaction from one position on an aromatic ring to another. researchgate.net The ability of ytterbium catalysts to influence such selective transformations highlights their importance in sophisticated organic synthesis.

Theoretical and Computational Studies on Iodomethane Ytterbium Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of Iodomethane-Ytterbium Interactions

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of iodomethane-ytterbium systems. researchgate.netnih.gov DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties, offering a detailed picture of the bonding and reactivity. researchgate.net

Modeling Oxidative Addition of Iodomethane (B122720) to Ytterbium Centers

Computational models based on DFT have been instrumental in understanding the oxidative addition of iodomethane to ytterbium centers. This process is a fundamental step in many organometallic reactions. DFT studies can map out the potential energy surface of the reaction, identifying key intermediates and transition states. For instance, in related systems, DFT has been used to model the oxidative addition of alkyl halides to metal complexes, revealing the mechanistic pathways. inorgchemres.orgnih.govresearchgate.netnih.gov These calculations often consider the influence of solvent and dispersion corrections to achieve results that are in good agreement with experimental observations. nih.govresearchgate.netnih.gov

Energetics and Transition States of Ytterbium-Mediated Reactions

DFT calculations provide crucial data on the energetics of reactions involving ytterbium and iodomethane. By calculating the energies of reactants, products, and transition states, researchers can determine reaction barriers and thermodynamic stabilities. inorgchemres.org This information is vital for understanding reaction kinetics and predicting the feasibility of a particular transformation. For example, studies on similar bimetallic systems have used DFT to compute energy profiles for oxidative addition reactions, elucidating the step-by-step mechanism and the influence of the ligand environment on the reaction pathway. inorgchemres.org

Ab Initio and Multireference Methods for Understanding Ytterbium Electronic Structure in Complexes with Iodide

To accurately describe the complex electronic structure of ytterbium, especially the role of its f-orbitals, more advanced computational methods beyond standard DFT are often necessary. Ab initio and multireference methods provide a higher level of theory for this purpose. arxiv.orgnih.gov

Intervalence Charge Transfer in Mixed-Valence Ytterbium Complexes

Mixed-valence ytterbium complexes, containing both Yb(II) and Yb(III) centers, can exhibit intervalence charge transfer (IVCT) phenomena. researchgate.netacs.orgresearchgate.netnih.govnih.gov Computational studies are essential for interpreting the electronic spectra of these complexes and understanding the nature of the IVCT. These calculations can help classify the complexes according to the Robin-Day system and elucidate the degree of electronic communication between the metal centers. researchgate.netacs.orgresearchgate.net Recent research on a mixed-valence Yb₂⁵⁺ complex combined experimental data with computational analysis to confirm the presence of an IVCT band, demonstrating that even with localized Yb²⁺ and Yb³⁺ character, electronic transitions between the metal centers can occur. researchgate.netacs.orgnih.gov

Computational Insights into Catalytic Mechanisms and Selectivity in Ytterbium-Iodomethane Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of catalytic reactions involving ytterbium and iodomethane. google.comnih.govresearchgate.netnih.govproquest.com By modeling the entire catalytic cycle, researchers can identify the key steps that determine the efficiency and selectivity of the catalyst.

Theoretical studies can provide a detailed understanding of how the catalyst interacts with the substrates and how the ligand environment influences the outcome of the reaction. For example, DFT calculations can be used to investigate the different possible reaction pathways, identify the rate-determining step, and explain the origins of stereoselectivity in asymmetric catalysis. nih.gov This knowledge is invaluable for the rational design of new and improved catalysts for various organic transformations. google.com

Solvent Effects and Coordination Environment Modeling in Ytterbium Systems

The chemical behavior and properties of ytterbium complexes in solution are profoundly influenced by the surrounding solvent molecules and the resulting coordination environment. chemrxiv.orgresearchgate.net Theoretical and computational chemistry provides powerful tools to model these interactions, offering insights into the structure, stability, and reactivity of ytterbium species. chemrxiv.orgresearchgate.net Density Functional Theory (DFT) and ab initio methods are prominent among the computational techniques used to investigate these systems. chemrxiv.orgresearchgate.net

A key aspect of modeling ytterbium in solution is the accurate representation of solvent effects. This is often achieved through a combination of explicit and implicit solvent models. chemrxiv.orgresearchgate.net Explicit models involve including a certain number of individual solvent molecules directly in the calculation, which is crucial for capturing specific interactions like hydrogen bonding. researchgate.net For instance, studies have shown that including a second sphere of water molecules in calculations for hydrated Yb³⁺ complexes leads to a significant shortening of the Yb-O bond distances of the directly coordinated water molecules. researchgate.net

Implicit solvent models, such as the SMD (Solvation Model based on Density) or polarized continuum models (PCM), treat the solvent as a continuous medium with specific dielectric properties. chemrxiv.orgresearchgate.net These models are computationally less expensive and are effective at capturing the bulk solvent effects on the geometry and electronic structure of the ytterbium complex. chemrxiv.orgresearchgate.net

The coordination number and geometry of ytterbium ions in solution are highly dependent on the nature of the solvent. chemrxiv.orgresearchgate.net Computational studies, often in conjunction with experimental data from techniques like optical spectroscopy, are instrumental in determining the most probable coordination structures. chemrxiv.orgresearchgate.net For the Yb³⁺ ion, a common coordination number is eight, typically with a square antiprismatic geometry. chemrxiv.orgresearchgate.net However, other coordination numbers and geometries can be favored depending on the size and steric bulk of the solvent molecules. chemrxiv.orgresearchgate.net

For example, theoretical calculations have been used to determine the coordination number and geometry of Yb³⁺ in various solvents. In water, methanol, and N,N-dimethylformamide, Yb³⁺ is found to be eight-coordinated with a square antiprismatic geometry. chemrxiv.orgresearchgate.net In the bulkier solvent dimethyl sulfoxide (B87167) (DMSO), the situation is more complex, and different coordination numbers may coexist. chemrxiv.orgresearchgate.net

Relativistic effects and spin-orbit coupling are also important considerations in the theoretical treatment of ytterbium, as they can significantly influence the electronic energy levels of the ion. chemrxiv.orgresearchgate.net Advanced computational methods, such as Complete Active Space Self-Consistent Field (CASSCF) calculations, are employed to accurately model these effects and to interpret experimental electronic spectra. chemrxiv.orgresearchgate.net

The following tables summarize key findings from theoretical and computational studies on the coordination environment of ytterbium in different solvents.

Table 1: Calculated Coordination Properties of Yb³⁺ in Different Solvents

SolventPredicted Coordination NumberPredicted GeometryComputational Approach
Water (H₂O)8Square AntiprismaticDFT, CASSCF
Methanol (CH₃OH)8Square AntiprismaticDFT, CASSCF
N,N-Dimethylformamide (DMF)8Square AntiprismaticDFT, CASSCF
Dimethyl Sulfoxide (DMSO)7 or 8Not specifiedDFT, CASSCF

Data sourced from combined spectroscopic and theoretical studies. chemrxiv.orgresearchgate.net

Table 2: Computational Methods Employed in Ytterbium Solvate Modeling

MethodPurpose
Density Functional Theory (DFT)Geometry optimization of solvated Yb³⁺ complexes.
Complete Active Space Self-Consistent Field (CASSCF)Calculation of electronic energy levels and microstates, including spin-orbit coupling.
SMD / Polarized Continuum Model (PCM)Incorporation of bulk solvent effects.
Quasi-degenerate Perturbation Theory (QDPT)Inclusion of spin-orbit coupling effects.

These methods are frequently used in the theoretical investigation of lanthanide complexes. chemrxiv.orgresearchgate.net

Emerging Research Directions and Future Prospects in Iodomethane Ytterbium Chemistry

Development of Chiral Ytterbium Catalysts for Asymmetric Synthesis Involving Methylation

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry and materials science. A significant area of research focuses on the development of chiral ytterbium catalysts for asymmetric methylation, where a methyl group is added to a molecule in a way that preferentially forms one of two mirror-image isomers.

Researchers have successfully developed highly enantioselective three-component reactions catalyzed by chiral ytterbium triflate complexes. nih.govthieme-connect.de For instance, the Biginelli reaction, which produces dihydropyrimidines of significant pharmacological interest, has been achieved with high yields and excellent enantioselectivities using a chiral ytterbium catalyst. nih.govthieme-connect.de This was made possible by designing a novel hexadentate amine phenol (B47542) ligand that creates a specific chiral environment around the ytterbium ion. nih.govthieme-connect.de This approach has proven effective for a wide range of aldehydes and is compatible with both urea (B33335) and thiourea, expanding the diversity of achievable chiral compounds. thieme-connect.de The development of such catalysts, which can often be recycled, represents a significant step towards more efficient and sustainable asymmetric synthesis. nih.gov

The strategic design of chiral ligands is paramount in this endeavor. The goal is to create a well-defined catalytic pocket that dictates the stereochemical outcome of the methylation reaction. The success in the Biginelli reaction serves as a proof-of-concept for applying this strategy to other important chemical transformations. thieme-connect.de Future work will likely focus on expanding the library of chiral ytterbium catalysts and applying them to a broader scope of asymmetric methylation reactions.

Exploration of Novel Ytterbium Oxidation States and Their Reactivity with Alkyl Halides

While the +3 oxidation state is the most common for ytterbium, the accessibility of the +2 state, and even more exotic oxidation states like +1 and 0, opens up new avenues for reactivity. wikipedia.orgchemistrycool.comacs.org The exploration of these less common oxidation states and their reactions with alkyl halides, including iodomethane (B122720), is a burgeoning area of research.

Ytterbium(II) iodide (YbI2), for example, is known to be a powerful reducing agent, similar to the well-established samarium(II) iodide. wikipedia.orgwikipedia.org It can be prepared by the reduction of ytterbium(III) iodide or by the direct reaction of ytterbium metal with 1,2-diiodoethane (B146647). wikipedia.org The reactivity of Yb(II) compounds with alkyl halides is crucial for understanding and developing new synthetic methodologies. osti.gov For instance, bivalent ytterbium derivatives can undergo cross-coupling reactions with organic iodides and bromides, catalyzed by nickel or palladium complexes. osti.gov

Recent research has pushed the boundaries even further, demonstrating the isolation and characterization of ytterbium complexes in formal +1 and zero oxidation states. acs.org These novel complexes, stabilized by redox-active ligands, exhibit unique reactivity, including the ability to perform two-electron transfers. acs.org The reaction of these low-valent ytterbium species with alkyl halides like iodomethane is an area ripe for investigation, potentially leading to unprecedented chemical transformations. The ability to fine-tune the electronic properties of ytterbium through its oxidation state provides a powerful handle for controlling the outcome of reactions with alkyl halides.

Integration of Ytterbium Chemistry with Photoredox and Electrochemistry for Challenging Transformations

To tackle particularly challenging chemical transformations, researchers are increasingly turning to the integration of different catalytic concepts. The combination of ytterbium chemistry with photoredox and electrochemistry represents a powerful strategy for activating otherwise unreactive bonds and forging new ones.

Photoredox catalysis, which utilizes light to drive chemical reactions, can be synergistically combined with ytterbium catalysis. For instance, visible light can be used to generate radical intermediates, which can then participate in ytterbium-mediated cross-coupling reactions. nih.gov This dual catalytic approach allows for the formation of C-C bonds under mild conditions. The development of chiral Lewis acid catalysts that can work in concert with photocatalysts is a key aspect of this research, aiming to achieve enantioselective radical additions. nih.gov The photophysical properties of ytterbium complexes themselves are also under investigation, with the goal of developing new photosensitizers that can absorb light and initiate catalytic cycles. nih.gov

Sustainable and Green Chemistry Approaches in Ytterbium-Catalyzed Methylation

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methodologies. In the context of ytterbium-catalyzed methylation, this translates to a focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials. jocpr.commdpi.com

One key aspect of green chemistry is the use of catalytic rather than stoichiometric amounts of reagents. Ytterbium catalysts are often highly efficient, with low catalyst loadings being sufficient for many transformations. researchgate.net Furthermore, the development of recyclable catalysts is a major goal. iipseries.org For example, ytterbium triflate, a versatile Lewis acid catalyst, can often be recovered and reused without a significant loss of activity. researchgate.net

The choice of solvent is another crucial factor. Researchers are exploring the use of greener solvents, such as water or biomass-derived solvents, to replace traditional volatile organic compounds. mdpi.comresearchgate.net Ytterbium catalysts have shown promise in aqueous media, which is a significant advantage from an environmental perspective. researchgate.net Additionally, solvent-free reaction conditions are being investigated as an ideal way to minimize waste. jocpr.com The development of solid-supported ytterbium catalysts is another promising approach, as it simplifies catalyst separation and recycling. iipseries.org By embracing these green chemistry principles, the field of ytterbium-catalyzed methylation can contribute to the development of more sustainable chemical manufacturing processes. The use of phytochemicals for the green synthesis of ytterbium-doped nanoparticles is also being explored as an environmentally friendly method. researchgate.net

Applications of Ytterbium-Iodomethane Chemistry in Fine Chemical and Materials Synthesis

The methodologies developed in the context of ytterbium-iodomethane chemistry have significant potential for practical applications in the synthesis of valuable fine chemicals and advanced materials. stanfordmaterials.comrsc.org

In the realm of fine chemical synthesis, ytterbium catalysts are employed in a variety of organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. ontosight.aiontosight.ai Ytterbium(III) triflate, for instance, is a highly effective catalyst for Friedel-Crafts reactions, aldol (B89426) and Mannich reactions, and Diels-Alder cycloadditions. researchgate.netalfachemic.com These reactions are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. stanfordmaterials.com The ability to perform these transformations catalytically and, in some cases, asymmetrically, makes ytterbium-based systems highly attractive for industrial applications.

The unique properties of ytterbium also lend themselves to the synthesis of novel materials. ontosight.ai Ytterbium-doped materials are finding use in a range of technologies. For example, ytterbium-doped lasers are used for precise cutting and engraving. stanfordmaterials.com In the field of materials science, ytterbium compounds are being investigated for the development of new phosphors for lighting and displays. ontosight.ai The interaction of ytterbium with iodomethane can also be relevant in the synthesis of organometallic precursors for the deposition of ytterbium-containing thin films or nanoparticles with specific electronic or magnetic properties. The ongoing research in this area is expected to lead to the discovery of new materials with enhanced functionalities.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the valence states of ytterbium in nanofilms exposed to oxygen?

  • Methodological Answer: X-ray photoelectron spectroscopy (XPS) is a primary tool for analyzing ytterbium's valence transitions. For oxygen-exposed Yb nanofilms, monitor the 4f electron binding energy shifts. Divalent (Yb²⁺) and trivalent (Yb³⁺) states exhibit distinct spectral peaks separated by ~0.24–0.43 eV . Ensure calibration against reference spectra and account for satellite peaks caused by "shake-up" electronic transitions .

Q. How can researchers optimize the synthesis of ytterbium-based compounds to improve yields and purity?

  • Methodological Answer: Activation of ytterbium via liquid ammonia (instead of mercury) reduces contamination. After dissolving Yb in ammonia, evacuate under vacuum to form a clean, reactive "mirror" on the reaction vessel walls. This method increases yields by ~26% in syntheses like YbCp₂ and avoids mercury-related side reactions . Pre-distillation of ligands (e.g., 6,6-dimethylfulvene) is critical to remove unidentified impurities that can reduce purity by up to 15% .

Q. What are the best practices for isotopic labeling of N-glycans using iodomethane in mass spectrometry studies?

  • Methodological Answer: Use stable isotopic iodomethane variants (e.g., CH₃I, CD₃I, ¹³CH₃I) for permethylation. Combine up to eight isotopologues in a single LC-MS/MS run to enable multiplexed quantitative glycomics. Validate the method with model glycans and ensure consistent mixing ratios to avoid signal overlap .

Advanced Research Questions

Q. How can contradictory data on ytterbium’s valence transition depth (surface vs. bulk) be resolved in oxygen-adsorbed systems?

  • Methodological Answer: Contradictions arise from differing probing depths of techniques like Auger electron spectroscopy (surface-sensitive) vs. XPS (deeper penetration). To resolve this, perform layer-by-layer XPS analysis on Yb nanofilms of varying thicknesses (e.g., 1–10 monolayers) with adsorbed O₂. Compare spectral evolution to determine if the Yb²⁺→Yb³⁺ transition propagates beyond the surface. Correlate findings with theoretical calculations of energy differences (~0.43 eV) between valence states .

Q. What strategies address spectral ambiguities in ytterbium’s XPS data caused by coexisting divalent and trivalent states?

  • Methodological Answer: Deconvolute overlapping peaks using curve-fitting software with constraints based on known spin-orbit splitting and satellite intensities. For example, assign the 4f₁₂ (Yb³⁺) and 4f₁₃ (Yb²⁺) final states based on their energy separation and shake-up satellite patterns. Validate with synchrotron radiation-excited high-resolution spectra .

Q. How can researchers design experiments to quantify the impact of iodomethane’s isotopic purity on glycan quantification accuracy?

  • Methodological Answer: Conduct controlled permethylation experiments using iodomethane with varying isotopic enrichment levels (e.g., 95% vs. 99% ¹³C). Analyze resultant glycan mixtures via LC-MS/MS to assess isotopic cross-talk and signal-to-noise ratios. Statistical tools like Pearson correlation coefficients can quantify reproducibility across batches .

Methodological Design and Data Analysis

Q. What steps ensure robust experimental design when studying iodomethane’s reactivity in organometallic syntheses?

  • Methodological Answer:

Variable Control: Fix reaction temperature, solvent (e.g., tert-butyl methyl ether), and iodomethane concentration (e.g., 2.0 M) to isolate reactivity effects .

Data Reliability: Use triplicate trials and internal standards (e.g., copper stabilizers) to minimize batch variation.

Contradiction Analysis: Compare kinetic data with computational models (e.g., DFT calculations) to explain deviations in reaction pathways .

Q. How should researchers approach contradictory findings in ytterbium’s electronic behavior across different spectroscopic studies?

  • Methodological Answer:

Meta-Analysis: Compile datasets from XPS, Auger, and synchrotron studies into a unified framework.

Error Source Identification: Assess instrumental resolution (e.g., photon energy in XPS) and sample preparation (e.g., oxygen exposure time).

Theoretical Validation: Cross-reference experimental valence energy differences (~0.43 eV) with ab initio calculations to confirm plausibility .

Tables for Quick Reference

Technique Application Key Parameter Reference
X-ray Photoelectron Spectroscopy (XPS)Ytterbium valence state analysis4f peak separation: 0.24–0.43 eV
LC-MS/MS with Isotopic CH₃IMultiplexed N-glycan quantification8-plex isotopic labeling
Liquid Ammonia ActivationYtterbium metal purificationYield increase: 26%

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